1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-thienylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H18F2N4O4S3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.04582491 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
A study has explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent. These compounds demonstrated significant effectiveness against various cancer cell lines, including lung, kidney, breast cancer, and leukemia (Kostyantyn Turov, 2020).
Biochemical Analysis
An automated pre-column derivatization and high-performance liquid chromatography method was developed for the determination of a non-peptide oxytocin receptor antagonist, demonstrating the compound's significance in biochemical analysis (W. Kline, S. Kusma, & B. Matuszewski, 1999).
Antibacterial and Enzyme Inhibitory Properties
Research on bis(pyrazole-benzofuran) hybrids with a piperazine linker revealed their potent antibacterial and enzyme inhibitory properties. These compounds showed significant efficacy against various bacterial strains and were effective in inhibiting biofilm formation and MurB enzyme activity (Ahmed E. M. Mekky & S. Sanad, 2020).
Drug Metabolism
A study on Lu AA21004, a novel antidepressant, identified the enzymes involved in its in vitro oxidative metabolism. This highlights the role of compounds with piperazine structures in pharmacokinetics and drug development (Mette G. Hvenegaard et al., 2012).
Agricultural Applications
Novel dimethylpyrazole and piperazine-containing derivatives have shown significant fungicidal and herbicidal activities. These findings are crucial for the development of new agrochemicals (Baolei Wang et al., 2017).
Synthesis of Polymers
The synthesis of hyperbranched polymers from A2 and BB‘2 type monomers, including 1-(2-aminoethyl)piperazine, demonstrates the compound's utility in polymer chemistry (D. Yan & Chao Gao, 2000).
Properties
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-thiophen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N4O4S3/c1-10-13(11(2)20(17-10)14(15)16)27(23,24)19-7-5-18(6-8-19)26(21,22)12-4-3-9-25-12/h3-4,9,14H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKOBARFDRWRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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